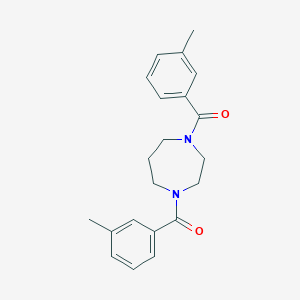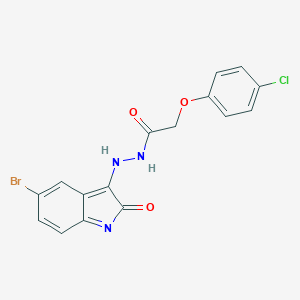
1,4-Bis(3-methylbenzoyl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(3-methylbenzoyl)-1,4-diazepane, commonly known as DMDD, is a small molecule that has been widely used in scientific research as a tool to study the function of various biological systems. DMDD is a member of the diazepane family, which is characterized by a six-membered ring containing two nitrogen atoms. DMDD is a potent and selective inhibitor of protein-protein interactions, making it an attractive molecule for studying protein function and signaling pathways.
Mécanisme D'action
DMDD works by binding to specific protein domains involved in protein-protein interactions, thereby disrupting the formation of protein complexes and downstream signaling pathways. DMDD has been shown to selectively target a variety of protein domains, including SH2, SH3, and PDZ domains.
Biochemical and Physiological Effects:
DMDD has been shown to have a variety of biochemical and physiological effects, including inhibition of cancer cell proliferation, reduction of inflammation, and inhibition of viral replication. DMDD has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DMDD is its high potency and selectivity for protein-protein interactions, making it an attractive molecule for studying protein function and signaling pathways. However, DMDD can also have off-target effects and may not be suitable for all experimental systems. Additionally, DMDD can be difficult to work with due to its low solubility in aqueous solutions.
Orientations Futures
There are many potential future directions for research involving DMDD. One area of interest is the development of more potent and selective DMDD analogs for use in drug discovery and therapeutic applications. Another area of interest is the use of DMDD as a tool to study protein-protein interactions in complex biological systems, such as the human microbiome. Finally, DMDD may also have potential applications in the development of new diagnostic tools for diseases such as cancer and neurodegenerative diseases.
Méthodes De Synthèse
DMDD can be synthesized using a variety of methods, but the most common approach involves the reaction of 3-methylbenzoyl chloride with 1,4-diazepane in the presence of a base catalyst such as triethylamine. The reaction typically proceeds at room temperature and yields DMDD as a white solid with a high purity.
Applications De Recherche Scientifique
DMDD has been used in a wide range of scientific research applications, including in vitro and in vivo studies of protein function, signal transduction, and drug discovery. DMDD has been shown to inhibit a variety of protein-protein interactions, including those involved in cancer cell proliferation, inflammation, and viral replication.
Propriétés
Formule moléculaire |
C21H24N2O2 |
|---|---|
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
[4-(3-methylbenzoyl)-1,4-diazepan-1-yl]-(3-methylphenyl)methanone |
InChI |
InChI=1S/C21H24N2O2/c1-16-6-3-8-18(14-16)20(24)22-10-5-11-23(13-12-22)21(25)19-9-4-7-17(2)15-19/h3-4,6-9,14-15H,5,10-13H2,1-2H3 |
Clé InChI |
HZQCOUBANOQTSG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)N2CCCN(CC2)C(=O)C3=CC(=CC=C3)C |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)N2CCCN(CC2)C(=O)C3=CC=CC(=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(3,4-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B246238.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B246239.png)

![2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246245.png)
![2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246246.png)

![1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B246250.png)




![N-[4-(4-benzylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B246259.png)